N-(1-ethynylcyclohexyl)acetamide
CAS No.: 2940-32-1
Cat. No.: VC4643614
Molecular Formula: C10H15NO
Molecular Weight: 165.236
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2940-32-1 |
|---|---|
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.236 |
| IUPAC Name | N-(1-ethynylcyclohexyl)acetamide |
| Standard InChI | InChI=1S/C10H15NO/c1-3-10(11-9(2)12)7-5-4-6-8-10/h1H,4-8H2,2H3,(H,11,12) |
| Standard InChI Key | RRPJVYPPPCRHRE-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1(CCCCC1)C#C |
Introduction
Chemical Identification and Structural Characteristics
N-(1-Ethynylcyclohexyl)acetamide is defined by the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol . Its structure combines a cyclohexane ring with an ethynyl (-C≡CH) substituent at the 1-position, linked to an acetamide group (-NH-C(O)-CH₃). Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | C#CC1(NC(C)=O)CCCCC1 | |
| IUPAC Name | N-(1-Ethynylcyclohexyl)acetamide | |
| LogP (Partition Coefficient) | 1.46 | |
| Topological Polar Surface Area (TPSA) | 29.1 Ų |
The ethynyl group introduces rigidity and potential reactivity in click chemistry applications, while the acetamide moiety enhances hydrogen-bonding capacity .
Synthesis and Manufacturing
Primary Synthetic Routes
The compound is synthesized via acetylation of 1-ethynylcyclohexylamine using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) . A representative procedure involves:
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Reaction: 1-Ethynylcyclohexylamine is treated with acetic anhydride in dichloromethane at 0–5°C.
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Work-up: The mixture is quenched with water, and the product is extracted, dried, and purified via recrystallization .
Alternative Methods
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Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 15 minutes at 135°C in methanol) .
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Enamine formation: Cyclohexanone derivatives may serve as precursors, though this route is less common .
Physicochemical Properties
Thermal and Solubility Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported (oily consistency) | |
| Boiling Point | ~222°C (estimated) | |
| Density | 1.0–1.1 g/cm³ | |
| Solubility | 10 g/L in water (20°C) |
The compound exhibits moderate lipophilicity (LogP = 1.46), making it suitable for lipid membrane permeation in drug design .
Reactivity and Functionalization
Key Reactions
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Alkyne-Azide Cycloaddition: The ethynyl group participates in Huisgen reactions to form triazoles, useful in bioconjugation .
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Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) reduces the ethynyl group to ethyl, altering hydrophobicity .
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Acid/Base Hydrolysis: The acetamide hydrolyzes under strong acidic or basic conditions to yield 1-ethynylcyclohexylamine and acetic acid .
Stability
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Thermal Stability: Decomposes above 250°C, releasing toxic fumes (e.g., NOₓ, CO) .
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Light Sensitivity: Stable under ambient light but may degrade under UV exposure .
Biological and Pharmacological Insights
Central Nervous System (CNS) Effects
1-Ethynylcyclohexanol, a metabolic precursor, exhibits sedative and muscle relaxant properties by modulating GABA receptors . While the acetamide derivative’s CNS activity remains unconfirmed, its ability to cross the blood-brain barrier (predicted LogP = 1.46) warrants further investigation .
| Hazard Category | Risk Statements | Source |
|---|---|---|
| Acute Toxicity | Harmful if swallowed (H302) | |
| Skin/Irritation | Causes skin irritation (H312) | |
| Eye Damage | Causes serious eye damage (H318) |
Applications and Future Directions
Current Uses
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Organic Synthesis: Intermediate in click chemistry and heterocycle formation .
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Pharmaceutical Research: Scaffold for CNS-active agents and antimicrobials .
Emerging Opportunities
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